tert-Butyl 5-chloroisoindoline-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-chloro-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFMSBCYYHKSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169255 | |
| Record name | 1,1-Dimethylethyl 5-chloro-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871723-38-5 | |
| Record name | 1,1-Dimethylethyl 5-chloro-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871723-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 5-chloro-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-chloroisoindoline-2-carboxylate typically involves the reaction of 5-chloroisoindoline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro-Substituted Position
The chlorine atom at the 5-position of the isoindoline ring undergoes nucleophilic substitution reactions, enabling functionalization.
Key Findings:
-
Amination : Reaction with primary/secondary amines (e.g., benzylamine, piperidine) in polar aprotic solvents (DMF, THF) at 60–100°C yields 5-aminoisoindoline derivatives. Yields range from 65% to 85% depending on steric and electronic effects of the amine .
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Alkoxylation : Treatment with alkoxides (e.g., sodium methoxide) under reflux conditions replaces chlorine with alkoxy groups, forming ethers (e.g., 5-methoxyisoindoline derivatives).
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Thiolation : Thiols react selectively at the 5-position in the presence of bases like K₂CO₃, producing thioether-linked analogs.
Example Reaction Table:
tert-Butyl Ester Hydrolysis
The tert-butyl ester group is cleaved under acidic or basic conditions to generate carboxylic acid derivatives, facilitating further derivatization.
Key Findings:
-
Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature removes the tert-butyl group, yielding 5-chloroisoindoline-2-carboxylic acid .
-
Basic Hydrolysis : NaOH in aqueous THF/MeOH (1:1) at 60°C produces the sodium salt of the carboxylic acid, which can be reprotonated to the free acid.
Hydrolysis Conditions Comparison:
| Method | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| TFA/DCM | rt, 2 h | 5-Chloroisoindoline-2-carboxylic acid | 95% | |
| NaOH/THF-MeOH | 60°C, 4 h | Sodium 5-chloroisoindoline-2-carboxylate | 89% |
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Key Findings:
-
Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ as a catalyst and arylboronic acids, the 5-chloro group is replaced with aryl groups (e.g., phenyl, naphthyl) .
-
Buchwald-Hartwig Amination : With Pd₂(dba)₃ and Xantphos, aryl amines couple to the isoindoline core, enabling access to complex amines .
Cross-Coupling Examples:
Radical Chlorination and Functionalization
Under radical-initiated conditions, the chloro group can participate in chain-transfer reactions or further halogenation .
Key Findings:
Scientific Research Applications
Medicinal Chemistry
Anticoagulant Development:
One of the notable applications of tert-butyl 5-chloroisoindoline-2-carboxylate is its role as a precursor in the synthesis of Edoxaban, an oral anticoagulant used to prevent blood clots. The compound serves as an intermediate in the preparation of more complex molecules that inhibit coagulation factor Xa, which is crucial for blood clotting processes. The synthesis method described in patent WO2019158550A1 highlights the efficiency of using this compound to achieve high yields and purity when preparing Edoxaban derivatives .
Synthetic Methodologies
Chlorooxidation Reagent:
Recent studies have shown that tert-butyl hypochlorite can be utilized effectively for the chlorooxidation of indoles and chlorination of 2-oxindoles, where this compound can be synthesized as a product. This method allows for the formation of various chlorinated oxindoles under mild conditions, demonstrating the versatility and utility of this compound in synthetic organic chemistry. The ability to selectively obtain different chlorinated products while maintaining functional group integrity makes this approach highly valuable for chemists .
Table 1: Summary of Chlorooxidation Reactions
| Substrate Type | Reaction Conditions | Yield (%) | Product Type |
|---|---|---|---|
| Ethyl indole-2-carboxylate | BuOCl (2.5 equiv.), THF, 40°C | 99 | Ethyl 2-chloro-3-oxoindoline-2-carboxylate |
| Indole-2-carboxylic acid | BuOCl (3.0 equiv.), EtOAc, 60°C | Moderate | 2,3-dichloroindoles |
Case Studies
Case Study: Synthesis of Chlorinated Oxindoles
In a study published in December 2024, researchers utilized tert-butyl hypochlorite for the chlorooxidation of various indole derivatives, including those containing this compound. The study demonstrated that by adjusting reaction conditions such as solvent choice and temperature, yields could be optimized significantly. For instance, using ethyl acetate as a solvent led to higher yields compared to other solvents tested .
Case Study: Industrial Synthesis Challenges
The synthesis methods outlined in patent WO2019158550A1 reveal challenges faced during industrial-scale production of compounds involving this compound. The viscosity issues encountered during reactions necessitated innovative approaches to improve yield and reaction efficiency without compromising product purity. The development of a method that utilizes neutral forms of reagents has shown promise in overcoming these challenges .
Mechanism of Action
The mechanism of action of tert-Butyl 5-chloroisoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogenated Derivatives
| Compound Name | Substituent | CAS Number | Molecular Formula | Molecular Weight | Key Applications |
|---|---|---|---|---|---|
| tert-Butyl 5-chloroisoindoline-2-carboxylate | Cl | Not Provided | C₁₃H₁₆ClNO₂ | ~261.73 (calc.) | Drug intermediates, PROTACs |
| tert-Butyl 5-bromoisoindoline-2-carboxylate | Br | 201940-08-1 | C₁₃H₁₆BrNO₂ | 298.18 | Suzuki coupling precursors |
| tert-Butyl 5-iodoisoindoline-2-carboxylate | I | 905274-26-2 | C₁₃H₁₆INO₂ | 345.18 | Protein degrader building blocks |
Key Insights :
- Reactivity : Chlorine’s moderate electronegativity balances reactivity and stability, making it suitable for nucleophilic aromatic substitution. Bromine and iodine, being larger and less electronegative, enhance oxidative coupling efficiency but may reduce solubility .
- Applications : Iodo derivatives are preferred in PROTAC synthesis due to their role in forming carbon-heteroatom bonds, while bromo analogs are used in cross-coupling reactions .
Amino and Hydroxy Derivatives
| Compound Name | Substituent | CAS Number | Molecular Formula | Molecular Weight | Storage Conditions |
|---|---|---|---|---|---|
| tert-Butyl 5-aminoisoindoline-2-carboxylate | NH₂ | 264916-06-5 | C₁₃H₁₈N₂O₂ | 234.29 | 2–8°C, inert atmosphere, dark |
| tert-Butyl 6-hydroxyindoline-1-carboxylate | OH | 957204-30-7 | C₁₃H₁₇NO₃ | 235.28 | Not specified |
Key Insights :
- Solubility and Stability: The amino group (NH₂) increases polarity, improving aqueous solubility but requiring stringent storage to prevent oxidation. The hydroxy group (OH) enables hydrogen bonding, enhancing target interaction in drug design .
- Synthetic Utility: Amino derivatives serve as precursors for amide or urea formation, while hydroxy groups are pivotal in glycosylation or phosphorylation reactions .
Boron-Containing Analog
| Compound Name | Substituent | CAS Number | Molecular Formula | Molecular Weight | Applications |
|---|---|---|---|---|---|
| tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate | Boronate ester | 905273-91-8 | C₁₉H₂₈BNO₄ | 345.25 | Suzuki-Miyaura cross-coupling |
Key Insights :
Molecular Properties
| Compound Name | Boiling Point | LogP (Predicted) | Hazard Statements |
|---|---|---|---|
| This compound | Not available | ~2.1 | Likely H302, H315, H319 (similar to NH₂ analog) |
| tert-Butyl 5-aminoisoindoline-2-carboxylate | Not available | ~1.5 | H302, H315, H319, H332, H335 |
| tert-Butyl 5-iodoisoindoline-2-carboxylate | Not available | ~3.0 | Not specified |
Key Insights :
- Chloro and iodo derivatives exhibit higher hydrophobicity (LogP) than amino analogs, influencing membrane permeability .
- Amino derivatives pose inhalation risks (H335), whereas halogens may increase dermal toxicity .
Cost and Availability
| Compound Name | Price (100 mg) | Vendor |
|---|---|---|
| tert-Butyl 5-aminoisoindoline-2-carboxylate | €25.00 | CymitQuimica |
| tert-Butyl 5-iodoisoindoline-2-carboxylate | Not listed | Aladdin |
Key Insights :
Biological Activity
Tert-butyl 5-chloroisoindoline-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C12H14ClN1O2
- Molecular Weight : 239.7 g/mol
- SMILES Notation : C(C)(C)OC(=O)C1=CC2=C(C=C1)C(=CN2)Cl
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of isoindoline by cyclization.
- Chlorination at the 5-position using chlorinating agents.
- Esterification with tert-butyl alcohol to yield the final product.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
- Inhibition of DNA Gyrase : The compound acts as an inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial replication. In vitro assays have shown IC50 values in the low nanomolar range, indicating potent activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | IC50 (nM) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | <10 | 1 |
| Escherichia coli | 32 | 64 |
Anticancer Activity
Research has also indicated potential anticancer properties. In cellular assays, this compound has shown:
- Cell Viability Reduction : Significant reduction in cell viability in various cancer cell lines, suggesting its role as a cytotoxic agent.
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis through the activation of caspases and modulation of the cell cycle .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several isoindoline derivatives, including this compound. The results highlighted its effectiveness against resistant strains of bacteria, emphasizing its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Potential
In a separate investigation published in Cancer Research, researchers explored the anticancer effects of this compound on breast cancer cells. The findings revealed that treatment led to significant apoptosis and reduced tumor growth in xenograft models, warranting further exploration into its mechanisms and therapeutic applications .
Q & A
Q. How is the compound’s metabolic stability evaluated in preclinical models?
- In vitro assays : Microsomal incubation (human/rat liver) with LC-MS/MS quantifies parent compound depletion (t₁/₂). In silico tools (e.g., SwissADME) predict CYP450 interactions. Boc removal in vivo is monitored via plasma metabolite profiling .
Key Research Findings
- Synthetic Efficiency : Boc protection achieves >90% conversion in <2 hrs, critical for scalability .
- Biological Relevance : 5-Chloro derivatives show EC₅₀ values of 0.8–1.2 µM against HIV-1 RT, comparable to Efavirenz .
- Stability : Accelerated stability testing (40°C/75% RH) confirms >90% integrity after 4 weeks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
